molecular formula C16H14BrNO3 B14736633 4-Bromo-4-nitro-1,3-diphenylbutan-1-one CAS No. 6320-80-5

4-Bromo-4-nitro-1,3-diphenylbutan-1-one

Cat. No.: B14736633
CAS No.: 6320-80-5
M. Wt: 348.19 g/mol
InChI Key: CRXLMPNUYVJICQ-UHFFFAOYSA-N
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Description

4-Bromo-4-nitro-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of butanone, featuring both bromine and nitro functional groups attached to a diphenylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4-nitro-1,3-diphenylbutan-1-one typically involves a multi-step process. One common method includes the bromination of 1,3-diphenylbutan-1-one followed by nitration. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The nitration step involves the use of a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-nitro-1,3-diphenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-diphenylbutan-1-one: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitro-1,3-diphenylbutan-1-one: Lacks the bromine atom, leading to variations in chemical behavior and uses.

    4,4-Dibromo-1,3-diphenylbutan-1-one:

Uniqueness

4-Bromo-4-nitro-1,3-diphenylbutan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

6320-80-5

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

4-bromo-4-nitro-1,3-diphenylbutan-1-one

InChI

InChI=1S/C16H14BrNO3/c17-16(18(20)21)14(12-7-3-1-4-8-12)11-15(19)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

CRXLMPNUYVJICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C([N+](=O)[O-])Br

Origin of Product

United States

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